molecular formula C18H24N2O2 B14356241 N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline CAS No. 91502-63-5

N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline

Katalognummer: B14356241
CAS-Nummer: 91502-63-5
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: CLCPXSYKJJGGJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline is an organic compound with a complex structure that includes ethane, oxyethane, and aniline groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline typically involves the reaction of ethylene glycol with aniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where aniline groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethylene glycol diacetate: Similar in structure but with acetate groups instead of aniline.

    Bis[2-(vinyloxy)ethyl] ether: Contains vinyl groups instead of aniline.

    2,2’-Ethylenedioxydiethyl dimethacrylate: Contains methacrylate groups instead of aniline

Uniqueness

N,N’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline is unique due to its specific combination of ethane, oxyethane, and aniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

91502-63-5

Molekularformel

C18H24N2O2

Molekulargewicht

300.4 g/mol

IUPAC-Name

N-[2-[2-(2-anilinoethoxy)ethoxy]ethyl]aniline

InChI

InChI=1S/C18H24N2O2/c1-3-7-17(8-4-1)19-11-13-21-15-16-22-14-12-20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI-Schlüssel

CLCPXSYKJJGGJD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCCOCCOCCNC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.